molecular formula C12H15NO B3152020 3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane CAS No. 725715-12-8

3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane

Cat. No.: B3152020
CAS No.: 725715-12-8
M. Wt: 189.25 g/mol
InChI Key: JFKIYXNTBUQZJM-UHFFFAOYSA-N
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Description

Structural Significance of Bicyclo[4.1.0]heptane Frameworks in Synthetic Chemistry

The bicyclo[4.1.0]heptane framework, also known as norcarane, consists of a cyclohexane (B81311) ring fused to a cyclopropane (B1198618) ring. nist.gov This structural motif is a recurring feature in numerous bioactive natural products and pharmaceutical agents. researchgate.net Its significance in synthetic chemistry stems from several key characteristics:

Three-Dimensional Structure: The rigid and well-defined three-dimensional geometry of the bicyclo[4.1.0]heptane system allows for the precise spatial orientation of functional groups. This is a critical factor in designing molecules with specific biological activities, such as enzyme inhibitors or receptor antagonists. smolecule.com

Inherent Ring Strain: The fusion of the high-energy cyclopropane ring imparts significant ring strain to the molecule. researchgate.net This strain can be harnessed as a thermodynamic driving force for a variety of chemical transformations, particularly ring-opening reactions, that would be difficult to achieve otherwise. rsc.org

Stereochemical Control: The conformationally restricted nature of the fused rings provides an excellent platform for controlling stereochemistry in subsequent synthetic steps. This makes bicyclo[4.1.0]heptane derivatives valuable starting materials for the enantioselective synthesis of complex molecules.

Synthetic Versatility: These frameworks serve as versatile building blocks for accessing other important structures. For instance, controlled ring-opening of the cyclopropane can lead to the formation of functionalized cycloheptane (B1346806) systems or linear chains with high stereocontrol. researchgate.netnih.gov

The development of new synthetic methods, including transition-metal-free oxidative cyclopropanations and visible-light-mediated cycloadditions, continues to expand the utility of these frameworks in modern organic synthesis. researchgate.netrsc.org

Overview of the 7-Oxa-3-azabicyclo[4.1.0]heptane Motif: A Bridged Heterocyclic System

The 7-oxa-3-azabicyclo[4.1.0]heptane motif represents a more complex variant of the basic bicyclo[4.1.0]heptane structure. It is formally derived from a piperidine (B6355638) ring where a double bond between C3 and C4 has been sequentially converted into an epoxide. This creates a bridged system containing both an oxygen atom (in the oxirane ring) and a nitrogen atom (in the parent heterocycle).

The defining characteristic of this motif is the presence of two strained three-membered rings fused to the six-membered piperidine core. Aziridines and epoxides are highly valuable intermediates in organic synthesis because their ring strain (approximately 26-27 kcal/mol for aziridines) makes them susceptible to nucleophilic ring-opening reactions. clockss.org This reactivity allows for the stereospecific introduction of two new functional groups.

In the case of the 7-oxa-3-azabicyclo[4.1.0]heptane system, the nitrogen atom's substituent plays a crucial role in modulating the molecule's reactivity. When the nitrogen is protected by an electron-withdrawing group, such as a tert-butoxycarbonyl (Boc) or a benzyloxycarbonyl (Cbz) group, the aziridine (B145994) ring is "activated," making it more reactive toward nucleophiles. clockss.org The subject of this article, 3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane, features a benzyl (B1604629) group on the nitrogen. The benzyl group is a common protecting group in amine synthesis and influences the nucleophilicity and reactivity of the nitrogen atom.

The synthesis of this core structure often involves the epoxidation of a corresponding unsaturated precursor, such as a 1,2,3,6-tetrahydropyridine (B147620) derivative. chembk.com For example, the related compound tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is synthesized from N-Boc-3,4-epoxypiperidine. chemicalbook.com These compounds are valued as key intermediates for creating diverse chemical libraries for drug discovery and for synthesizing complex, biologically active molecules. chemimpex.com

Interactive Data Tables

Table 1: Key Compounds in the 7-Oxa-3-azabicyclo[4.1.0]heptane Family

This table details the primary compound of focus and its closely related, frequently studied analogs.

Compound NameMolecular FormulaStructureKey Feature
This compound C₁₂H₁₅NOthis compoundN-Benzyl group, a common protecting group.
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate C₁₀H₁₇NO₃tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylateN-Boc protecting group, activates the ring system for nucleophilic attack. chemimpex.comsigmaaldrich.com
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate C₁₃H₁₅NO₃Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylateN-Cbz protecting group, another common activating and protecting group. chembk.com

Table 2: General Synthetic Approaches to Fused Aziridine/Epoxide Bicyclic Systems

This table summarizes common synthetic strategies used to create the core bicyclic frameworks discussed.

Synthetic MethodDescriptionKey Reagents/ConditionsRelevance to Scaffold
Epoxidation of Alkenes The formation of an epoxide ring by reacting a double bond with an oxidizing agent.m-CPBA, Peroxy acidsA primary method to install the "oxa" part of the scaffold from a tetrahydropyridine (B1245486) precursor. chembk.com
Aziridination The formation of an aziridine ring from an alkene or imine.Imines + Diazo compounds, Corey-Chaykovsky reaction. researchgate.netorganic-chemistry.orgRelevant for constructing the "aza" portion of related bicyclic systems.
Intramolecular Cyclization Ring formation via an internal nucleophilic attack. For instance, from a suitably functionalized amino alcohol. nih.govclockss.orgBase, conversion of alcohol to a good leaving group.A fundamental strategy for forming either the epoxide or aziridine ring from an open-chain precursor.
Gold-Catalyzed Cycloisomerization Gold catalysts can mediate the cyclization of enynes or related substrates to form bicyclic products with high diastereoselectivity. acs.orgAuCl, Ag(I) saltsA modern, efficient method for constructing related 3-azabicyclo[4.1.0]heptane systems. acs.org
Photochemical [2+1] Cycloaddition Visible light can induce cycloaddition reactions to form cyclopropane (and by extension, aziridine/epoxide) rings without external catalysts. rsc.orgVisible light (e.g., 427 nm LED)An innovative, green chemistry approach to forming aza- and oxa-bicyclo[4.1.0]heptane scaffolds. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-7-oxa-3-azabicyclo[4.1.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-4-10(5-3-1)8-13-7-6-11-12(9-13)14-11/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKIYXNTBUQZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1O2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301234861
Record name 3-(Phenylmethyl)-7-oxa-3-azabicyclo[4.1.0]heptane
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Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725715-12-8
Record name 3-(Phenylmethyl)-7-oxa-3-azabicyclo[4.1.0]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725715-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Phenylmethyl)-7-oxa-3-azabicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Benzyl 7 Oxa 3 Azabicyclo 4.1.0 Heptane and Its Structural Analogues

Epoxidation-Driven Synthesis Approaches

The introduction of an epoxide into a precursor molecule is a direct and common method for creating the 7-oxa-3-azabicyclo[4.1.0]heptane core. The stereochemical and regiochemical outcome of this reaction is paramount and can be controlled through the strategic choice of reagents and substrates.

Diastereoselective Epoxidation of Precursors to 7-Oxa-3-azabicyclo[4.1.0]heptanes

The synthesis of the 7-oxa-3-azabicyclo[4.1.0]heptane skeleton, including the title compound, often begins with the epoxidation of a corresponding tetrahydropyridine (B1245486) precursor. A significant challenge in this approach is controlling the diastereoselectivity of the epoxidation, which dictates the relative stereochemistry of the final bicyclic product.

Research has led to the development of novel epoxidation reagents designed to overcome steric hindrance and direct the oxidation to a specific face of the molecule. escholarship.orgnih.gov For instance, a practical, in situ-prepared epoxidation reagent, 2-carboperoxy-3,4,5,6-tetrafluorobenzoic acid, has been successfully employed for the diastereoselective epoxidation of sterically hindered tetrahydropyridines. escholarship.orgnih.gov This reagent is bifunctional; its highly reactive percarboxy acid group performs the epoxidation, while the pendant carboxylic acid group can form a hydrogen bond with the nitrogen atom of the precursor. This interaction effectively directs the epoxidation to the more sterically hindered face of the tetrahydropyridine, overriding typical steric effects and leading to high diastereoselectivity. escholarship.orgnih.gov

The precursor for 3-benzyl-7-oxa-3-azabicyclo[4.1.0]heptane is N-benzyl-1,2,3,6-tetrahydropyridine. The epoxidation of this substrate with reagents like meta-chloroperoxybenzoic acid (m-CPBA) is a standard method to produce the desired bicyclic structure. The stereochemical outcome is influenced by the directing effect of the benzylamino group.

Table 1: Reagents for Diastereoselective Epoxidation

Reagent Precursor Type Key Feature Citation
2-carboperoxy-3,4,5,6-tetrafluorobenzoic acid Sterically hindered tetrahydropyridines Bifunctional reagent with a directing carboxylic acid group. escholarship.orgnih.gov

Regioselective Epoxidation Strategies for Bicyclic Core Formation

Regioselectivity in the epoxidation step is crucial when the precursor molecule contains more than one double bond. However, in the synthesis of the parent this compound from N-benzyl-1,2,3,6-tetrahydropyridine, regioselectivity is inherently controlled as there is only one alkene functional group to be epoxidized.

For more complex structural analogues with multiple sites of unsaturation, the choice of epoxidizing agent and reaction conditions becomes critical to ensure the reaction occurs at the desired location. The principle of regioselectivity is often governed by the electronic properties of the double bonds. Electron-rich alkenes are more nucleophilic and thus more reactive toward electrophilic epoxidizing agents like peroxy acids. mdpi.com

In cases of substituted tetrahydropyridines, the position of substituents can influence the electron density of the double bond, thereby directing the epoxidation. Furthermore, specialized catalytic systems, such as those using vanadium, have been developed for the regioselective ring-opening of epoxides, a related process where controlling the site of nucleophilic attack is key. rsc.org While this is the reverse reaction, the underlying principles of electronic and steric control are relevant to achieving regioselectivity in the initial epoxidation step for forming complex bicyclic cores. rsc.orgyoutube.com

Cycloaddition Reactions in the Construction of Azabicyclo[4.1.0]heptane Skeletons

Cycloaddition reactions offer an alternative and powerful approach to constructing the bicyclo[4.1.0]heptane framework, often allowing for the rapid assembly of molecular complexity from simpler starting materials.

Photochemical [2+1]-Cycloadditions Yielding Bicyclo[4.1.0]heptane Scaffolds

A modern and efficient method for constructing the bicyclo[4.1.0]heptane core involves the photochemical [2+1]-cycloaddition of nucleophilic carbenes. chemrxiv.org This approach utilizes visible light to induce the formation of singlet nucleophilic carbene intermediates, which then rapidly undergo cycloaddition with a tethered olefin to yield bicyclo[3.1.0]hexane and bicyclo[4.1.0]heptane scaffolds. scispace.commonash.edu

A key advantage of this method is that it can proceed without the need for external photocatalysts or sensitizers, representing a greener and more sustainable synthetic route. scispace.commonash.edu Researchers have demonstrated that by tethering an olefin to an acyl silane (B1218182) precursor, subsequent irradiation with visible light (e.g., a 427 nm LED) generates a carbene that intramolecularly cyclizes. scispace.comnih.gov This strategy has been successfully applied to create both oxa- and azabicyclo[4.1.0]heptanes. scispace.comnih.gov For the synthesis of azabicyclo[4.1.0]heptanes, ortho-sulfonamido acyl silanes are alkylated with derivatives like bromocrotonates. Visible light irradiation then triggers the cyclopropanation, affording the desired bicyclic amine derivatives in a highly stereospecific and concerted fashion. scispace.comnih.gov

Gold-Catalyzed Cycloisomerization for 3-Azabicyclo[4.1.0]heptane Synthesis

Gold catalysts have emerged as exceptionally effective tools for intramolecular cycloisomerization reactions to form bicyclic systems. Specifically, gold(I) complexes can catalyze the cycloisomerization of nitrogen- and oxygen-tethered 1,6-enynes to produce 3-azabicyclo[4.1.0]heptene and 3-oxabicyclo[4.1.0]heptene derivatives, respectively. researchgate.net The reaction proceeds smoothly under mild conditions, tolerating a range of functional groups. researchgate.net

Another gold-catalyzed pathway involves the reaction of allyl sulfonamides with cyclopropenes. acs.org In this process, a gold(I) catalyst facilitates the electrophilic ring-opening of the cyclopropene (B1174273) to generate a gold carbene intermediate. This intermediate then undergoes an intramolecular cyclopropanation with the tethered alkene, yielding 3-azabicyclo[4.1.0]heptanes with high diastereoselectivity and in excellent yields. acs.org

Furthermore, asymmetric synthesis using this method is possible. By employing chiral phosphine (B1218219) ligands, such as (R)-4-MeO-3,5-(t-Bu)2-MeOBIPHEP, with a gold(I) catalyst, researchers have achieved high enantioselectivity in the cycloisomerization of 1,6-enynes, providing access to chiral 3-azabicyclo[4.1.0]heptene derivatives. pku.edu.cn

Table 2: Gold-Catalyzed Cycloisomerization Approaches

Precursor Type Catalyst System Product Citation
N-tethered 1,6-enynes Au(I) complex 3-Azabicyclo[4.1.0]heptenes researchgate.net
Allyl sulfonamides & cyclopropenes AuCl 3-Azabicyclo[4.1.0]heptanes acs.org

Transition-Metal-Free Oxidative Cyclopropanation in Bicyclic Ring Formation

In the pursuit of more sustainable and cost-effective synthetic methods, transition-metal-free reactions are highly desirable. A straightforward, metal-free methodology for the oxidative cyclopropanation of aza-1,6-enynes has been developed to produce valuable, functionalized azabicyclo[4.1.0]heptane derivatives. rsc.org

This reaction enables the formation of four bonds in a single step under mild conditions, leading to complex azabicyclo[4.1.0]heptane-2,4,5-triones. rsc.orgresearchgate.net The process is operationally simple, fast, and compatible with a wide array of substrates and functional groups. rsc.org Experimental evidence from control experiments and real-time mass spectrometry monitoring suggests the reaction proceeds through a radical-mediated pathway. rsc.org This approach avoids the cost and potential toxicity associated with transition metals, making it an attractive strategy for the synthesis of these important heterocyclic scaffolds. rsc.orgresearchgate.net

Divergent Synthesis Routes to Functionalized 7-Oxa-3-azabicyclo[4.1.0]heptane Building Blocks

A highly effective method for producing a variety of functionalized 7-oxa-3-azabicyclo[4.1.0]heptane derivatives relies on a divergent synthetic strategy. researchgate.netresearchgate.netresearchgate.net This approach begins with the creation of a common, versatile intermediate, which is then elaborated into a range of target molecules through a small number of subsequent reaction steps. researchgate.net

This divergent approach provides an efficient pathway to previously unreported azabicyclo[4.1.0]heptane-derived building blocks. researchgate.netresearchgate.net The ability to generate diverse functionalities from a single, readily accessible intermediate is a significant advantage in medicinal chemistry and drug discovery, facilitating the exploration of structure-activity relationships.

Environmentally Conscious Synthetic Approaches to Azabicyclo[4.1.0]heptane Derivatives

Growing environmental concerns have spurred the development of more sustainable synthetic methods for azabicyclo[4.1.0]heptane derivatives. bohrium.com These approaches aim to minimize waste, avoid harsh reagents, and reduce energy consumption. Key strategies include photocatalytic methods, transition-metal-free reactions, and the use of sustainable catalysts. researchgate.netbohrium.com

One innovative, environmentally friendly method involves the use of visible light to induce a [2+1]-cycloaddition. nih.gov This photochemical process enables the synthesis of bicyclo[4.1.0]heptane scaffolds without the need for external photocatalysts, sensitizers, or additives. nih.gov Specifically, visible light irradiation (427 nm) of ortho-sulfonamido acyl silanes tethered to alkene functionalities results in the formation of azabicyclo[4.1.0]heptanes. nih.gov This method is notable for its operational simplicity and circumvention of traditional, often metal-based, catalytic systems. nih.gov

Transition-metal-free reactions represent another significant avenue for the eco-friendly synthesis of these bicyclic systems. researchgate.netbohrium.com For example, a straightforward, sustainable methodology for the oxidative cyclopropanation of aza-1,6-enynes has been developed. researchgate.net This reaction proceeds without a transition metal catalyst and allows for the formation of four bonds in a single step under mild conditions, leading to valuable functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. researchgate.netresearchgate.net Such methods are characterized by their atom economy and reduced environmental impact. researchgate.net

Furthermore, the development of reusable catalysts, such as organically modified silicates (ORMOSIL), is a promising direction for sustainable synthesis. researchgate.net These materials offer high stability and can be recycled over multiple reaction cycles, aligning with the principles of green chemistry. researchgate.net The ongoing exploration of such catalytic systems is expected to lead to even more efficient and environmentally benign processes for the synthesis of azabicyclo[4.1.0]heptane derivatives. researchgate.netresearchgate.net

Synthetic Approach Key Features Example Product Reference
Divergent SynthesisStarts from a common intermediate to create diverse derivatives.tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate derived building blocks. researchgate.netresearchgate.netresearchgate.net
Visible Light-Induced [2+1]-CycloadditionCatalyst-free, uses visible light irradiation.Azabicyclo[4.1.0]heptanes from ortho-sulfonamido acyl silanes. nih.gov
Transition-Metal-Free Oxidative CyclopropanationAtom-economical, proceeds under mild conditions.Functionalized azabicyclo[4.1.0]heptane-2,4,5-triones from aza-1,6-enynes. researchgate.netresearchgate.net
Organically Modified Silicates (ORMOSIL)Utilizes reusable and stable catalysts.General azabicyclo[4.1.0]heptane derivatives. researchgate.net

Elucidation of Reaction Mechanisms Pertaining to 3 Benzyl 7 Oxa 3 Azabicyclo 4.1.0 Heptane Chemistry

Mechanistic Studies of Epoxide Ring-Opening Reactions

The foundational reactivity of 3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane lies in the cleavage of the epoxide ring. The regiochemical and stereochemical outcomes of these reactions are highly dependent on the nature of the attacking species and the catalytic conditions employed.

Nucleophilic Ring Opening: Regiochemical and Stereochemical Pathways

The reaction of this compound with nucleophiles, particularly amines, is a cornerstone of its chemistry, providing access to valuable substituted piperidine (B6355638) scaffolds. Research has demonstrated a remarkable and controllable switch in regioselectivity based on the nucleophile and reaction conditions. smolecule.comacs.org The epoxide can be attacked at either the C3 or C4 position, leading to two distinct regioisomeric products, both with a trans-stereochemistry resulting from an SN2-type mechanism.

In protic solvents like 2-propanol, nucleophilic attack by a range of aliphatic and aromatic amines preferentially occurs at the C3 position, yielding trans-3-amino-1-benzylpiperidin-4-ols. researchgate.net However, the use of certain Lewis acids can reverse this preference. For instance, in the presence of lithium perchlorate (B79767) (LiClO4), the reaction pathway shifts to favor attack at the C4 position, producing trans-4-amino-1-benzylpiperidin-3-ols. researchgate.netresearchgate.net This switch is attributed to the specific activation of the oxirane ring by the Lewis acid. researchgate.net It is believed that bidentate coordination of the epoxide to the lithium ion shifts the conformational equilibrium to favor a syn-conformer, which directs the nucleophilic attack to the C4 carbon. semanticscholar.org

A similar C4-selective outcome is observed when using diisobutylaluminum hydride (DIBAL-H) in combination with primary and secondary amines. researchgate.netresearchgate.net This method provides a regiospecific route to trans-3-amino-1-benzylpiperidin-4-ols. researchgate.net The choice of nucleophile and catalyst is therefore a powerful tool for dictating the final product structure. smolecule.com

Table 1: Regioselectivity in Nucleophilic Ring Opening of this compound

NucleophileCatalyst/SolventMajor ProductRegioselectivity
Primary/Secondary Amines2-Propanoltrans-3-Amino-1-benzylpiperidin-4-olC3-Attack researchgate.net
DiallylamineNonetrans-1-Benzyl-3-(diallylamino)-4-hydroxypiperidineC3-Attack nih.gov
Primary/Secondary AminesLithium Perchlorate (LiClO4)trans-4-Amino-1-benzylpiperidin-3-olC4-Attack researchgate.netresearchgate.net
Primary/Secondary AminesDiisobutylaluminum Amides (DIBAL-NR1R2)trans-3-Amino-1-benzylpiperidin-4-olC3-Attack researchgate.netresearchgate.net
Azide (TMSN3)Lewis Acids (e.g., Ti(O-i-Pr)4)Varies with Lewis AcidC2/C3 Attack researchgate.net

Acid-Catalyzed Ring Opening Dynamics

The dynamics of acid-catalyzed ring opening are heavily influenced by the nature of the acid catalyst, particularly the distinction between Brønsted and Lewis acids. Hard Lewis acids play a crucial role in activating the epoxide ring and directing the regiochemical outcome of the nucleophilic attack. semanticscholar.org

Studies utilizing lithium perchlorate show that the Lewis acid coordinates to both the epoxide oxygen and the piperidine nitrogen. semanticscholar.org This bidentate coordination activates the epoxide ring towards nucleophilic attack and conformationally locks the molecule to selectively expose the C4 carbon, leading to the formation of trans-4-amino-1-benzylpiperidin-3-ols. semanticscholar.org

Similarly, complexes formed from the interaction of a hard Lewis acid like diisobutylaluminum hydride (DIBAL-H) with amines create a reactive species that facilitates a regio- and stereospecific aminolysis. This approach has been successfully used to synthesize trans-3-amino-1-benzylpiperidin-4-ols, a result that contrasts with other Lewis acid-catalyzed pathways that yield the C4-amino regioisomer. researchgate.netresearchgate.net The specific interaction between the Lewis acid and the substrate is therefore paramount in controlling the reaction's stereochemical and regiochemical dynamics.

Halogen-Mediated Ring Opening Mechanistic Insights

Halide ions, activated by Lewis acids or used as lithium salts, serve as effective nucleophiles for the ring-opening of this compound, producing the corresponding halohydrins. The reaction of the epoxide with lithium bromide in acetonitrile (B52724) has been utilized as a key step in the synthesis of complex molecules. google.comgoogle.com This reaction proceeds via nucleophilic attack of the bromide ion, leading to a trans-bromohydrin intermediate.

The mechanism is understood to be an SN2-type process. Theoretical studies on related epoxy alcohols confirm that halide attack is kinetically controlled and preferentially occurs at the less substituted carbon (C3), consistent with the stereochemical inversion expected from an SN2 reaction. researchgate.net In some systems, the use of magnesium bromide has been shown to control regioselectivity through a mechanism involving a double SN2 inversion, which ultimately results in retention of stereochemistry. researchgate.net These halogen-mediated reactions provide a reliable method for introducing a halogen and a hydroxyl group in a stereocontrolled trans-configuration across the former epoxide bond.

Carbene-Based Reactivity and Cyclization Mechanisms

While not a reaction of this compound itself, the synthesis of the closely related azabicyclo[4.1.0]heptane scaffold via intramolecular carbene cycloaddition provides insight into its inherent reactivity. These syntheses, often achieved through visible light-induced reactions of nucleophilic siloxy carbenes with tethered olefins, produce the strained bicyclic system in a highly stereospecific, concerted [2+1]-cycloaddition. nih.govresearchgate.net

The resulting cyclopropane (B1198618) ring within the azabicyclo[4.1.0]heptane structure is highly strained and thus activated for subsequent reactions. A key mode of reactivity for these scaffolds is ring expansion. For example, both aza- and oxa-bicyclo[4.1.0]heptanes, produced via this photochemical cyclopropanation, readily undergo ring expansion upon reaction with hydrazine, yielding valuable, larger heterocyclic frameworks. researchgate.net This demonstrates that the strain imparted by the carbene-based cyclization serves as a driving force for further structural elaboration.

Intramolecular Rearrangements and Cascade Reaction Pathways

The formation of the azabicyclo[4.1.0]heptane ring system via carbene cyclization can initiate elegant cascade reactions. A notable example is a photochemical cascade that begins with the rapid [2+1] cyclopropanation of a carbene with a proximal alkene to form the bicyclic core. researchgate.net

Following its formation, the strained cyclopropane ring can open, generating an enolate intermediate. This intermediate can then trigger a retro-oxa-Michael reaction, which in turn affords a phenolate (B1203915). The phenolate subsequently undergoes a Michael addition onto an activated acceptor within the same molecule. researchgate.net This cyclopropanation/retro-Michael/Michael cascade process allows for the construction of complex chromanone and pyran structures in a single photochemical step, highlighting how the initial formation and subsequent rearrangement of the azabicyclo[4.1.0]heptane motif can be harnessed for sophisticated molecular synthesis. nih.govresearchgate.net

Stereochemical and Regiochemical Control in 3 Benzyl 7 Oxa 3 Azabicyclo 4.1.0 Heptane Transformations

Enantioselective Approaches in Asymmetric Synthesis of Bicyclo[4.1.0]heptanes

The asymmetric synthesis of bicyclo[4.1.0]heptane scaffolds, including their nitrogen- and oxygen-containing derivatives, is of significant interest due to their prevalence in bioactive natural products and pharmaceutical agents. researchgate.net Various strategies have been developed to achieve high enantioselectivity in the construction of these fused bicyclic systems. researchgate.net

One prominent approach is asymmetric catalysis , which has proven effective in generating chiral bicyclo[4.1.0]heptane derivatives. For instance, a gold-catalyzed asymmetric cycloisomerization using a chiral MeO-BIPHEP ligand has been successful, particularly with aryl alkynes as substrates. nih.gov Another example involves a bisphosphine-Au system that imparts excellent asymmetric induction in cycloisomerization reactions to afford the bicyclic core of certain alkaloids in high yield and enantioselectivity. nih.gov Asymmetric Heck bicyclization of enynes has also emerged as a powerful method to access aza[4.1.0]bicycles with excellent enantioselectivity. ntu.edu.sg

Chirality transfer represents another strategy, where the stereogenicity of a chiral center in the starting material is transferred to the newly formed stereocenters in the product. nih.gov For example, enantiospecific cycloisomerizations of chiral ethereal 1,6-enynes have been shown to form oxabicyclo[4.1.0]heptane derivatives, where the stereogenicity of a propargylic stereocenter is transferred to the cyclopropyl carbons. nih.gov

Catalytic desymmetrization of meso-bicyclo[4.1.0]heptane derivatives offers a direct route to enantiomerically enriched products. thieme-connect.com While many desymmetrization reactions of these systems proceed with the opening of the cyclopropane (B1198618) ring, ring-retentive desymmetrization has been achieved through a formal C(sp²)-H alkylation using a bifunctional tertiary aminosquaramide catalyst. thieme-connect.com This method has been successfully applied to the enantioselective synthesis of natural products containing the bicyclo[4.1.0]heptane framework. thieme-connect.com

Table 1: Enantioselective Approaches to Bicyclo[4.1.0]heptanes
ApproachCatalyst/ReagentSubstrate TypeKey FeatureReference
Asymmetric CatalysisBisphosphine-Au system1,6-enynesHigh yield and excellent enantioselectivity in cycloisomerization. nih.gov
Asymmetric Heck BicyclizationOrganopalladium species1,6- and 1,7-enynesExcellent enantioselectivity for aza[3.1.0] and aza[4.1.0]bicycles. ntu.edu.sg
Chirality TransferPtCl₂Chiral ethereal 1,6-enynesTransfers stereogenicity from a propargylic center to the cyclopropyl carbons. nih.gov
Catalytic DesymmetrizationDihydroquinine-derived aminosquaramidemeso-Cyclopropane-fused cyclohexene-1,4-dionesRing-retentive desymmetrization via formal C(sp²)-H alkylation. thieme-connect.com

Diastereoselective Control in Ring-Forming and Ring-Opening Reactions

Diastereoselective control is paramount in the synthesis and subsequent transformations of 3-benzyl-7-oxa-3-azabicyclo[4.1.0]heptane and related structures. This control dictates the relative stereochemistry of the substituents on the bicyclic framework.

In ring-forming reactions , stereoselective annulation can be used to construct the bicyclic system with a high degree of diastereoselectivity. bris.ac.uk For example, a tandem Michael addition/Johnson–Corey–Chaykovsky annulation approach can be employed to synthesize fused bicyclic epoxides and aziridines. bris.ac.uk

Ring-opening reactions of the aziridine (B145994) or epoxide ring of the bicyclo[4.1.0]heptane system are critical for introducing functional groups, and the diastereoselectivity of these reactions is often influenced by the nature of the nucleophile and the presence of chiral auxiliaries. nih.gov Stereocontrolled aziridine ring-opening reactions with chiral enolates have been developed, leading to gamma-aminoamides in good yields. nih.gov The diastereoselectivity in these reactions can be controlled by a chiral auxiliary on the enolate, although the existing stereocenter in the aziridine also has a significant influence. nih.gov

The regioselective epoxide ring opening of N-benzyl-3,4-epoxy-piperidine, a related structure, can be achieved with high diastereoselectivity to produce trans-disubstituted piperidines. researchgate.net The presence of the basic piperidine (B6355638) nitrogen has been shown to positively influence the regioselectivity and, consequently, the diastereoselectivity of both hydroboration and epoxide ring-opening reactions. researchgate.net

Table 2: Diastereoselective Control in Bicyclo[4.1.0]heptane Transformations
Reaction TypeMethodKey AspectOutcomeReference
Ring-FormingStereoselective AnnulationTandem Michael addition/Johnson–Corey–Chaykovsky annulationFormation of fused bicyclic epoxides and aziridines with high diastereoselectivity. bris.ac.uk
Ring-OpeningAziridine opening with chiral enolatesUse of chiral auxiliariesStereocontrolled synthesis of 5-substituted-3-methyl-pyrrolidin-2-ones. nih.gov
Ring-OpeningEpoxide opening of N-benzyl-3,4-epoxy-piperidineInfluence of the piperidine nitrogenRegio- and diastereoselective formation of trans-4-aminomethyl-piperidin-3-ol building blocks. researchgate.net

Regioselective Strategies for Functional Group Incorporation

The regioselective opening of the epoxide or aziridine ring in 7-oxa-3-azabicyclo[4.1.0]heptane systems is a fundamental strategy for the incorporation of functional groups. The outcome of these reactions is highly dependent on the reaction conditions and the nature of the nucleophile.

In the case of epoxide ring-opening , the regioselectivity can be steered by the choice of catalyst and reaction conditions. acs.org Under basic or nucleophilic conditions (S(_N)2 mechanism), the nucleophile preferentially attacks the less sterically hindered carbon atom. youtube.comlibretexts.org Conversely, under acidic conditions (S(_N)1-like mechanism), the nucleophile tends to attack the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. libretexts.orgresearchgate.net For instance, a remarkable switch in regioselectivity has been observed in the epoxide ring opening of this compound with amines, allowing for the practical synthesis of both trans-4-amino-3-hydroxypiperidines and trans-3-amino-4-hydroxypiperidines. researchgate.net

Similarly, the aziridine ring-opening is a versatile method for functionalization. The regioselectivity of this process is influenced by the substituents on the aziridine ring, the electrophiles used to activate the ring, and the incoming nucleophiles. frontiersin.orgnih.gov Transformation is often initiated by the formation of an aziridinium ion, which is then attacked by a nucleophile at either the C2 or C3 position. frontiersin.orgnih.gov The electronic and steric properties of the substituents on the aziridine ring play a crucial role in directing the nucleophilic attack. frontiersin.orgnih.gov

Table 3: Regioselective Strategies for Functionalization
Ring SystemReaction ConditionsMechanismSite of Nucleophilic AttackReference
EpoxideBasic/NucleophilicS(_N)2Less substituted carbon youtube.comlibretexts.org
EpoxideAcidicS(_N)1-likeMore substituted carbon libretexts.orgresearchgate.net
AziridineElectrophilic activationFormation of aziridinium ionDependent on substituents, electrophile, and nucleophile frontiersin.orgnih.gov

Spectroscopic and Crystallographic Characterization of 7 Oxa 3 Azabicyclo 4.1.0 Heptane Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of organic molecules. For 7-oxa-3-azabicyclo[4.1.0]heptane derivatives, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, are invaluable for assigning the relative stereochemistry of the bicyclic core.

The ¹H NMR spectra of these compounds are characterized by distinct signals for the protons on the epoxide and the piperidine (B6355638) ring. For instance, in a study of tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, the protons on the bicyclic core appear as complex multiplets and broad signals in the range of 2.13-4.20 ppm. cymitquimica.com The specific chemical shifts and coupling constants are highly dependent on the substituent at the N3 position.

In the case of the related (1R,6S)-3-[(4-Methylphenyl)sulfonyl]-7-oxa-3-azabicyclo[4.1.0]heptane, the protons of the aromatic sulfonyl group appear as doublets at approximately 7.64 and 7.31 ppm. researchgate.net The protons on the bicyclic frame are also clearly resolved, providing information about their spatial relationships. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. For example, in tert-butyl 6-(phenylethynyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, the carbons of the bicyclic system and the tert-butoxycarbonyl (Boc) protecting group are readily identified. cymitquimica.com The epoxide carbons typically resonate in the range of 40-60 ppm, while the carbons of the piperidine ring are found at slightly different shifts depending on their position relative to the nitrogen atom and the epoxide.

CompoundNucleusSolventChemical Shift (δ, ppm)
(1R,6S)-3-[(4-Methylphenyl)sulfonyl]-7-oxa-3-azabicyclo[4.1.0]heptane researchgate.net¹HCDCl₃7.64 (d, J=8.0, 2H), 7.31 (d, J=8.0, 2H), other signals for bicyclic system
¹³CCDCl₃143.7, 132.8, 129.8, 127.6, 50.4, 49.8, 44.2, 39.2, 25.3, 21.5
tert-Butyl 6-(phenylethynyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate cymitquimica.com¹HCDCl₃7.28-7.50 (m, 5H), 3.03-4.20 (m, 6H), 2.13-2.44 (m, 2H), 1.47 (s, 9H)
¹³CCDCl₃Signals include those for the Boc group (28.3, 80.0), phenyl group, and bicyclic core.

Mass Spectrometry Techniques for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is commonly used for 7-oxa-3-azabicyclo[4.1.0]heptane derivatives to confirm their molecular formula. For instance, the molecular formula of tert-butyl 6-(phenylethynyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate was confirmed by HRMS (ESI), which showed the [M+Na]⁺ ion at the calculated m/z value. cymitquimica.com

The fragmentation of the 7-oxabicyclo[4.1.0]heptane ring system under electron ionization (EI) can provide valuable structural clues. The parent 7-oxabicyclo[4.1.0]heptane shows characteristic peaks corresponding to the molecular ion (M⁺·) and fragments from the loss of a hydrogen atom ([M-H]⁺), a methyl group ([M-CH₃]⁺), and water ([M-H₂O]⁺·). aip.org The fragmentation pathways for N-substituted derivatives, such as 3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane, would be expected to be dominated by the cleavage of the benzyl (B1604629) group, leading to a prominent ion at m/z 91 (the tropylium (B1234903) cation) and the remaining bicyclic cation. Further fragmentation of the heterocyclic ring would also occur.

CompoundIonization MethodKey Fragments (m/z)Interpretation
7-Oxabicyclo[4.1.0]heptane aip.orgEI98, 97, 83, 80M⁺·, [M-H]⁺, [M-CH₃]⁺, [M-H₂O]⁺·
tert-Butyl 6-(phenylethynyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate cymitquimica.comESI[M+Na]⁺Confirmation of molecular formula
Hypothetical: this compoundEI189, 91M⁺·, [C₇H₇]⁺ (tropylium ion)

X-ray Crystallography for Determination of Absolute and Relative Stereochemistry

While NMR and MS provide significant structural information, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in a crystalline solid, including both absolute and relative stereochemistry. For chiral 7-oxa-3-azabicyclo[4.1.0]heptane derivatives, this technique is indispensable for unambiguously assigning the configuration of stereocenters.

While a crystal structure for this compound is not publicly available, studies on related bicyclic systems highlight the power of this method. For example, the crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, a related bicyclic compound, was determined to confirm its molecular configuration. nih.gov The analysis provided precise bond lengths, bond angles, and torsion angles, revealing the conformation of the bicyclic system and the orientation of the benzyl carbamate (B1207046) group. nih.gov Such data is critical for understanding structure-activity relationships in medicinal chemistry. In the context of 7-oxa-3-azabicyclo[4.1.0]heptane derivatives, X-ray crystallography would confirm the cis or trans relationship of the epoxide ring to the piperidine ring and establish the stereochemistry at the bridgehead carbons.

CompoundCrystal SystemSpace GroupKey Findings
Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate nih.govMonoclinicP2₁Determination of the absolute structure and detailed conformational analysis of the bicyclic system and substituent.

Advanced Applications of 3 Benzyl 7 Oxa 3 Azabicyclo 4.1.0 Heptane in Complex Chemical Synthesis

Strategic Building Blocks for Diversified Molecular Libraries

The quest for novel therapeutic agents has driven chemists to explore beyond traditional "flat" aromatic compounds, moving into the realm of three-dimensional, sp³-rich molecular architectures. researchgate.netenamine.net In this context, 3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane and its analogues have emerged as powerful strategic building blocks for the generation of diversified molecular libraries. chemimpex.comunife.it

The rigid bicyclo[4.1.0]heptane framework provides a well-defined three-dimensional starting point. This inherent structural rigidity is a valuable asset in library design, as it reduces the conformational flexibility of the resulting molecules, which can lead to higher binding affinity and selectivity for biological targets. unife.itacs.org The compound contains multiple reactive sites: the epoxide ring is susceptible to nucleophilic attack, and the benzyl (B1604629) group on the nitrogen can be modified or removed, allowing for functionalization at various points. This polyfunctionality enables a divergent synthetic approach, where a common core structure is elaborated into a wide array of distinct molecules. researchgate.net

Researchers utilize this scaffold to create libraries for fragment-based lead discovery (FBLD). nih.gov The defined exit vectors and sp³-rich nature of the core structure are ideal for generating fragments with improved physicochemical properties and clear pathways for optimization. nih.gov For instance, the related compound tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate serves as a key intermediate for incorporating this valuable bicyclic motif into larger, more complex structures. chemimpex.combldpharm.com The stability and reactivity profile of this scaffold make it a reliable building block for accessing innovative chemical space. chemimpex.com

Properties of Related Scaffolds for Library Synthesis
CompoundKey Structural FeatureApplication in Library SynthesisReference
This compoundFused epoxide and piperidine (B6355638) ringsCore scaffold for generating 3D-diverse molecules. chemimpex.com
(1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptaneEnantiomerically pure bicyclic systemBuilding block for creating diverse chemical libraries with stereochemical control.
Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylateBicyclic core with ester functional groupVersatile intermediate for synthesizing diverse libraries for drug discovery.
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylateCarbamate-protected nitrogenKey intermediate for pharmaceuticals and specialty chemicals. chemimpex.comtcichemicals.com

Precursors for the Synthesis of Structurally Related Heterocyclic Ring Systems (e.g., Piperidine and Morpholine (B109124) Analogues)

One of the most powerful applications of this compound is its use as a precursor for other important heterocyclic systems, particularly substituted piperidines and morpholines. enamine.netnih.gov These motifs are prevalent in a vast number of approved drugs and biologically active compounds. The strategic opening of the strained epoxide ring within the bicyclic system provides a regio- and stereocontrolled route to highly functionalized six-membered rings.

A significant synthetic utility is the regioselective ring-opening of the epoxide with various nucleophiles. For example, reaction with amines can lead to the formation of trans-4-amino-3-hydroxypiperidines or trans-3-amino-4-hydroxypiperidines, depending on the reaction conditions. researchgate.netacs.org This transformation is particularly valuable as it installs two functional groups with a defined stereochemical relationship on the piperidine core. A patent has disclosed the use of a related compound, 3-benzyl-6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane, as an intermediate in the synthesis of 3-amino-piperidine compounds, which are crucial components of various pharmaceuticals. google.com

Furthermore, the 7-oxa-3-azabicyclo[4.1.0]heptane skeleton serves as a constrained isostere of morpholine. The morpholine ring is a common motif in medicinal chemistry, known for improving properties like aqueous solubility and brain permeability. acs.org Synthetic strategies that begin with the bicyclic epoxide and proceed through ring-opening can generate novel morpholine analogues with specific substitution patterns that would be difficult to access through other methods. researchgate.net This approach allows chemists to embed the desirable properties of the morpholine heterocycle within more complex, three-dimensional structures derived from the bicyclic precursor.

Ring-Opening Reactions and Resulting Heterocycles
PrecursorReaction TypeProduct ClassSignificanceReference
This compoundEpoxide ring-opening with aminestrans-AminohydroxypiperidinesAccess to stereodefined, highly functionalized piperidines. researchgate.netacs.org
3-Benzyl-6-methyl-7-oxa-3-azabicyclo[4.1.0]heptaneIntermediate processing3-Amino-piperidine derivativesValuable intermediates for pharmaceutically active agents. google.com
2-Oxa-5-azabicyclo[4.1.0]heptane coreGeneral ring-openingMorpholine analoguesCreates novel analogues of a privileged heterocyclic system. researchgate.net

Design and Utility of Conformationally Constrained Bicyclo[4.1.0]heptane Scaffolds

The use of conformationally constrained scaffolds is a cornerstone of modern medicinal chemistry, aimed at designing molecules with improved potency, selectivity, and metabolic stability. acs.orgnih.gov The bicyclo[4.1.0]heptane framework, particularly in its heteroatom-containing forms like 7-oxa-3-azabicyclo[4.1.0]heptane, is an exemplary scaffold for this purpose. enamine.netrsc.org

The fusion of the cyclopropane (B1198618) and piperidine rings locks the six-membered ring into a specific conformation. This rigidity pre-organizes the appended functional groups into a defined spatial orientation, which can facilitate a more favorable binding interaction with a biological target by reducing the entropic penalty of binding. unife.it The development of synthetic methods to access these valuable bicyclo[4.1.0]heptane scaffolds, including photochemical [2+1]-cycloadditions, has expanded their availability and utility in drug discovery programs. rsc.orgscispace.com

The concept of "escaping flatland" refers to the deliberate move away from planar, aromatic-heavy molecules towards those with greater three-dimensionality, characterized by a higher fraction of sp³-hybridized carbon atoms (Fsp³). enamine.net Molecules with higher Fsp³ content often exhibit improved physicochemical properties, such as increased aqueous solubility, reduced promiscuity, and better metabolic profiles, which are critical for successful drug development. researchgate.netnih.gov

The this compound scaffold is inherently rich in sp³ centers. Its rigid, non-planar framework ensures that substituents are projected into three-dimensional space. This 3D architecture is crucial for exploring the complex, contoured binding sites of proteins, which are often poorly matched by flat molecules. whiterose.ac.uk The incorporation of such sp³-rich fragments has been shown to be a successful strategy for identifying novel hits in fragment screening campaigns against challenging protein targets. researchgate.netwhiterose.ac.uk Diversity-oriented synthesis (DOS) programs leverage such building blocks to rapidly generate collections of structurally diverse and complex small molecules to probe biological pathways. researchgate.net

Bioisosterism, the replacement of a chemical group with another that retains similar physical or chemical properties, is a powerful tool in drug design. The 7-oxa-3-azabicyclo[4.1.0]heptane core can be employed as a rigid, saturated isostere for more common, flexible, or planar ring systems. researchgate.net

For example, this scaffold can act as a conformationally constrained analogue of morpholine. While a simple morpholine ring is flexible, the bicyclic system locks the relative positions of the oxygen and nitrogen atoms, which can lead to enhanced selectivity for a specific biological target. Similarly, the replacement of a 4-hydroxypiperidine (B117109) moiety with a 3-azabicyclo[4.1.0]heptane fragment in a drug candidate led to a five-fold improvement in binding affinity for the human dopamine (B1211576) D2 receptor. researchgate.net This improvement was attributed to the more rigid conformation imposed by the bicyclic scaffold. researchgate.net More broadly, saturated bicyclic structures are being explored as isosteres for meta-substituted phenyl rings, offering a way to improve physicochemical properties like solubility while maintaining the crucial exit vectors for substituent attachment. acs.org

Computational and Theoretical Investigations of 3 Benzyl 7 Oxa 3 Azabicyclo 4.1.0 Heptane Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane. While specific studies focusing solely on this compound are not widely published, research on analogous azabicyclo[4.1.0]heptane systems provides significant insights. For instance, quantum chemical calculations using methods like Density Functional Theory (DFT), often with the B3LYP functional, have been employed to evaluate the stereoselectivity of reactions involving this bicyclic core. researchgate.net Such calculations can determine the energies of different reaction pathways and transition states, thereby predicting the most likely product.

For this compound, a key area of interest is the regioselectivity of the epoxide ring-opening. The electronic properties of the two carbon atoms of the epoxide ring, which can be quantified through quantum chemical calculations, will dictate the outcome of nucleophilic attack under acidic or basic conditions. Under acidic conditions, the reaction is likely to proceed via a mechanism with significant SN1 character, with the nucleophile attacking the more substituted carbon atom that can better stabilize a partial positive charge. libretexts.orglibretexts.org Conversely, under basic or neutral conditions, an SN2 mechanism is expected to dominate, with the nucleophile attacking the less sterically hindered carbon atom. libretexts.orglibretexts.org

A theoretical approach to predict this regioselectivity involves analyzing the energies of the Lowest Unoccupied Molecular Orbital (LUMO). ic.ac.uk The LUMO lobes are typically larger on the carbon atom that is more susceptible to nucleophilic attack. In the case of protonated epoxides, the LUMO is generally centered on the more substituted carbon, predicting SN1-like attack. ic.ac.uk For the neutral epoxide, the LUMO is often associated with the σ* orbital of the less substituted C-O bond, predicting SN2 attack at that position. ic.ac.uk

Table 1: Predicted Regioselectivity of Epoxide Ring Opening

Reaction Condition Probable Mechanism Site of Nucleophilic Attack
Acidic SN1-like More substituted carbon

Molecular Modeling and Docking Studies for Ligand-Target Interactions

The this compound scaffold is a precursor to various piperidine-based compounds which are of significant interest in drug discovery. Molecular modeling and docking are crucial computational techniques to predict how these ligands interact with biological targets such as enzymes and receptors. nih.govresearchgate.net

While specific docking studies on this compound are not detailed in the available literature, studies on derived piperidine (B6355638) derivatives highlight the utility of this approach. nih.gov For example, piperidine derivatives have been investigated as potential inhibitors for the main protease (Mpro) of SARS-CoV-2. nih.gov In such studies, the designed ligands are docked into the active site of the protein to predict their binding affinity and orientation. The binding energy, typically calculated in kcal/mol, indicates the stability of the ligand-protein complex.

The general workflow for such a study would involve:

Homology Modeling: If the crystal structure of the target protein is unavailable, a model is built based on the sequence similarity to proteins with known structures.

Ligand Preparation: The 3D structure of the ligand derived from this compound is generated and optimized.

Molecular Docking: A docking program is used to place the ligand into the binding site of the target protein and score the interactions.

Post-Docking Analysis: The results are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. Molecular dynamics simulations can further be employed to assess the stability of the docked complex over time. nih.gov

Conformational Analysis and Molecular Shape Descriptors of Bicyclic Systems

The bicyclo[4.1.0]heptane ring system is conformationally restricted, which is a desirable feature in drug design as it can lead to higher binding affinity and selectivity. Conformational analysis of this system is essential to understand its three-dimensional shape and how it presents its functional groups for interaction with a biological target.

Molecular shape descriptors are quantitative measures of a molecule's three-dimensional structure. These descriptors are important in quantitative structure-activity relationship (QSAR) studies. For the parent 7-azabicyclo[4.1.0]heptane, some computed descriptors are available:

Table 2: Computed Descriptors for 7-Azabicyclo[4.1.0]heptane

Descriptor Value
IUPAC Name 7-azabicyclo[4.1.0]heptane
Molecular Formula C₆H₁₁N
Molecular Weight 97.16 g/mol
XLogP3-AA 0.9
Exact Mass 97.089149355 Da
Topological Polar Surface Area 12.0 Ų
Heavy Atom Count 7

Data sourced from PubChem CID 549240. nih.gov

These descriptors for the parent compound provide a baseline for understanding the physicochemical properties of its derivatives, including the title compound.

In Silico Prediction of Synthetic Pathways and Reaction Outcomes

In silico tools are increasingly being used to predict the outcomes of chemical reactions and to design synthetic pathways. For a molecule like this compound, a primary reaction of interest is the epoxide ring-opening.

Predictive models, often based on machine learning, can be trained on large datasets of known reactions to predict the products of new reactions. nih.gov For epoxidation and subsequent ring-opening reactions, these models can predict whether a compound is likely to undergo such transformations and which sites are most susceptible. nih.gov

The prediction of synthetic pathways can be approached as a retrosynthesis problem, where software tools suggest potential starting materials and reaction steps to arrive at the target molecule. While specific in silico synthesis predictions for this compound are not published, the principles of retrosynthetic analysis would likely identify a precursor such as 1-benzyl-1,2,3,6-tetrahydropyridine, which would undergo epoxidation to form the target molecule.

Furthermore, computational tools can aid in optimizing reaction conditions. For example, by modeling the reaction mechanism of the epoxide ring-opening, it is possible to understand the role of the catalyst and solvent, and to predict which conditions will favor the desired regioselectivity and stereoselectivity. libretexts.orglibretexts.orgic.ac.uk

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane?

A transition-metal-free oxidative cyclopropanation of aza-1,6-enynes is a key method, enabling the formation of four bonds (C–C, C–N, C–O) in a single step under mild conditions. This approach avoids metal contamination and offers functional group tolerance, critical for downstream applications . Alternative routes include Diels–Alder reactions using benzyl-substituted azirines, followed by hydroxylation or derivatization (e.g., silylation or esterification) to stabilize intermediates .

Q. How can researchers validate the structural integrity of synthesized azabicycloheptane derivatives?

Multi-nuclear NMR (¹H, ¹³C, DEPT-135) is essential for confirming bicyclic frameworks and substituent positions. For example, coupling constants in ¹H NMR (e.g., J = 3–5 Hz for bridgehead protons) help distinguish cis/trans stereochemistry. IR spectroscopy (e.g., ν~1700 cm⁻¹ for carbonyl groups) and high-resolution mass spectrometry (HRMS) further validate molecular formulas. X-ray crystallography is recommended for unambiguous stereochemical assignment .

Q. What precautions are necessary during purification of bicyclic compounds like this compound?

Use column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) to minimize decomposition. For air-sensitive intermediates, employ inert atmospheres (N₂/Ar) and anhydrous solvents. Flash distillation or recrystallization from ethanol/water mixtures may improve yields of crystalline products .

Advanced Research Questions

Q. How can real-time mass spectrometry (ESI-MS) elucidate mechanistic pathways in azabicycloheptane synthesis?

Online ESI-MS enables tracking of transient intermediates (e.g., radical species or carbocationic intermediates) during oxidative cyclopropanation. By correlating time-resolved MS data with kinetic studies, researchers can identify rate-determining steps and propose reaction pathways. For example, detection of a radical anion intermediate at m/z 220.12 supports a stepwise radical mechanism in transition-metal-free protocols .

Q. What computational methods are effective for predicting the reactivity of bicyclo[4.1.0]heptane derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation barriers for cyclopropanation or ring-opening reactions. Molecular electrostatic potential (MEP) maps predict nucleophilic/electrophilic sites, while NBO analysis quantifies hyperconjugative stabilization in strained bicyclic systems .

Q. How can stereochemical outcomes be controlled in azabicycloheptane functionalization?

Chiral auxiliaries (e.g., tert-butyl carbamates) or asymmetric catalysis (e.g., organocatalysts) direct stereoselective hydroxylation or epoxidation. For instance, tert-butyldimethylsilyl (TBS) protection of hydroxyl groups in dihydroxy derivatives ensures retention of configuration during subsequent reductions .

Q. What strategies mitigate data contradictions in spectroscopic characterization of bicyclic compounds?

Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC). For example, HMBC correlations between bridgehead protons and carbonyl carbons resolve ambiguities in regioisomeric products. If crystallography is unavailable, compare experimental IR/Raman spectra with simulated data from computational models .

Methodological Resources

Technique Application Key Parameters
ESI-MSMechanistic trackingScan range: m/z 50–1000; ionization: +30 V
DFT CalculationsTransition-state modelingB3LYP/6-31G*; solvent: implicit (SMD)
Column ChromatographyPurificationSilica gel 60 (230–400 mesh); eluent gradient
X-ray CrystallographyStereochemical assignmentMo-Kα radiation (λ = 0.71073 Å)

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Reactant of Route 1
Reactant of Route 1
3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane
Reactant of Route 2
3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.